![molecular formula C20H15Cl2N3O2 B4669188 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4669188.png)
2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide
Overview
Description
2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide, also known as GNE-7915, is a small molecule inhibitor that targets the enzyme N-acetylmannosamine kinase (MNK). MNK is involved in the regulation of protein synthesis and is overexpressed in certain types of cancer. GNE-7915 has shown promising results in preclinical studies as a potential anti-cancer agent.
Mechanism of Action
MNK is a serine/threonine kinase that phosphorylates eukaryotic initiation factor 4E (eIF4E), a key regulator of protein synthesis. MNK-mediated phosphorylation of eIF4E enhances the translation of oncogenic mRNAs, leading to increased cell proliferation and survival. 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide inhibits MNK activity, leading to decreased eIF4E phosphorylation and decreased translation of oncogenic mRNAs.
Biochemical and Physiological Effects:
2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide has been shown to have potent anti-proliferative effects in cancer cells, both in vitro and in vivo. In addition, 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in preventing metastasis.
Advantages and Limitations for Lab Experiments
One advantage of 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide is its specificity for MNK, which allows for targeted inhibition of the MNK/eIF4E pathway. However, 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide has limited solubility in water, which can make it difficult to administer in vivo. In addition, 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are several potential future directions for research on 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide. One area of interest is the development of more potent and soluble analogs of 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide. Another area of interest is the identification of biomarkers that can predict response to 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide treatment. Finally, clinical trials are needed to determine the safety and efficacy of 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide in humans.
Scientific Research Applications
2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide has been studied extensively in preclinical models of cancer. In vitro studies have shown that 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide inhibits the activity of MNK, leading to decreased protein synthesis and cell proliferation. In vivo studies have demonstrated that 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide can inhibit tumor growth in mouse models of melanoma and pancreatic cancer.
properties
IUPAC Name |
2,4-dichloro-N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2/c21-14-7-8-15(17(22)10-14)20(27)25-18-6-2-1-5-16(18)19(26)24-12-13-4-3-9-23-11-13/h1-11H,12H2,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDGKTZECUYMIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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